3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with a 4-ethoxyphenyl group and a carbonitrile group. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of a base to generate the nitrile oxide in situ from a hydroximoyl chloride precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products Formed
Oxidation: Formation of isoxazole-4-carboxylic acid derivatives.
Reduction: Formation of 3-(4-ethoxyphenyl)isoxazole-4-amine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The isoxazole ring and the carbonitrile group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)isoxazole-4-carbonitrile
- 3-(4-Chlorophenyl)isoxazole-4-carbonitrile
- 3-(4-Methylphenyl)isoxazole-4-carbonitrile
Uniqueness
3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-11-5-3-9(4-6-11)12-10(7-13)8-16-14-12/h3-6,8H,2H2,1H3 |
InChI Key |
KBUIJBPSWUXDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.